molecular formula C17H12ClN B1652259 2-[2-(2-Chlorophenyl)ethenyl]quinoline CAS No. 14174-62-0

2-[2-(2-Chlorophenyl)ethenyl]quinoline

Cat. No.: B1652259
CAS No.: 14174-62-0
M. Wt: 265.7 g/mol
InChI Key: XJNACXPBUBLQAH-PKNBQFBNSA-N
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Description

2-[2-(2-Chlorophenyl)ethenyl]quinoline is a styrylquinoline derivative characterized by a quinoline core substituted at the 2-position with a styryl group bearing a 2-chlorophenyl moiety. This structural motif places the chlorine atom in the ortho position of the phenyl ring, which introduces steric and electronic effects distinct from para-substituted analogs.

Properties

CAS No.

14174-62-0

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12ClN/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-12H/b11-9+

InChI Key

XJNACXPBUBLQAH-PKNBQFBNSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3Cl

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3Cl

Other CAS No.

5460-36-6
14174-62-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorine substituent on the phenyl ring significantly influences molecular properties. For example:

  • (E)-2-(4-Chlorostyryl)quinoline (CAS 38101-91-6, from ) is a positional isomer with a para-chlorophenyl group. The para substitution allows for minimal steric hindrance and maximal electronic effects (e.g., resonance withdrawal), whereas the ortho-chloro substituent in the target compound may enhance steric interactions and alter dipole moments .

Physical Properties

Melting points and spectroscopic data from reveal trends:

Compound (from ) Substituents (Styryl/Quinoline) Melting Point (°C) Key IR/NMR Features
6f 4-Cl, 4-F, 4-OCH₃ 213–214 C-Cl stretch (750 cm⁻¹), aromatic C-H (3050 cm⁻¹)
6g 4-Cl (×2), 4-OCH₃ 217–219 Enhanced C-Cl absorption intensity
6h 4-OCH₃, 4-OCH₃ 244–246 OCH₃ δ~3.8 ppm (¹H NMR), downfield shifts due to electron donation

The target compound’s ortho-chloro group may lower its melting point compared to para-chloro analogs (e.g., 6g) due to reduced symmetry and weaker crystal packing.

Spectroscopic Distinctions

  • IR Spectroscopy : The C-Cl stretch in ortho-chlorophenyl (~740–760 cm⁻¹) may split or shift compared to para-substituted analogs due to proximity effects .
  • NMR Spectroscopy : Ortho-chloro protons experience deshielding (δ ~7.5–7.8 ppm in ¹H NMR), whereas para-chloro protons resonate upfield (δ ~7.2–7.4 ppm) .

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